2-(3,4-Dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
2-(3,4-Dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a bicyclic core structure with substitutions at the 2-, 5-, 6-, and 7-positions. The 3,4-dimethoxyphenyl group at position 2 introduces electron-donating methoxy substituents, while the 4-fluorophenyl group at position 7 adds an electron-withdrawing fluorine atom. The 5-methyl and 6-carboxamide groups further modulate steric and electronic properties.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3/c1-11-17(19(23)28)18(12-4-7-14(22)8-5-12)27-21(24-11)25-20(26-27)13-6-9-15(29-2)16(10-13)30-3/h4-10,18H,1-3H3,(H2,23,28)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKSVLWZDKPQEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)N1)C4=CC=C(C=C4)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting the triazole intermediate with suitable reagents such as amidines or guanidines under acidic or basic conditions.
Substitution Reactions:
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine or ammonia source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones, using reagents such as halides, acids, or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, acids, bases, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Overview
The molecular formula of the compound is with a molecular weight of approximately 409.4 g/mol. The structure features a triazolo-pyrimidine core that is known for its diverse biological activities.
Antiviral Applications
Recent studies have indicated that compounds containing the triazolo-pyrimidine framework exhibit significant antiviral properties. For instance, modifications to the phenyl moieties can enhance the antiviral activity against specific viral targets. In particular:
- Mechanism of Action : The antiviral effects are often attributed to the inhibition of viral replication processes or interference with viral entry into host cells.
- Case Studies : A series of synthesized compounds related to triazolo-pyrimidines were tested for their antiviral efficacy, demonstrating promising results against various viruses, including influenza and HIV .
Anticancer Properties
The compound has also been evaluated for its anticancer potential:
- Inhibition of Tumor Growth : Research has shown that derivatives of triazolo-pyrimidines can inhibit cancer cell proliferation through mechanisms such as tubulin polymerization inhibition and apoptosis induction .
- Selectivity and Potency : Structural variations have been found to affect the selectivity towards different cancer cell lines. For example, certain modifications led to increased potency against breast and lung cancer cells .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent:
- Absorption and Bioavailability : Studies suggest that compounds in this class generally exhibit good oral bioavailability and absorption characteristics.
- Metabolism : The metabolic pathways often involve cytochrome P450 enzymes, which are essential for determining the pharmacological profile.
Safety Profile
Safety assessments have shown that while some derivatives exhibit cytotoxicity at high concentrations, they generally possess acceptable safety margins when dosed appropriately .
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: Modulating the activity of enzymes or receptors involved in key biological processes.
Inhibiting or Activating Pathways: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.
Interacting with DNA or RNA: Influencing gene expression or protein synthesis.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Triazolopyrimidine Derivatives
Key Observations:
- Substituent Effects : The target compound’s 3,4-dimethoxy and 4-fluoro substituents likely enhance solubility compared to halogenated analogs (e.g., 5k with bromine), as methoxy groups increase polarity while fluorine balances lipophilicity .
- Thermal Stability : Compounds with multiple methoxy groups (e.g., 5j, 5k) exhibit high melting points (>280°C), suggesting that the target compound may also display thermal robustness due to its 3,4-dimethoxy group .
- Chirality : Unlike UCB-FcRn-84 , the target compound lacks a reported chiral center, simplifying synthesis and purification.
Key Observations:
- Green Synthesis : The target compound could adopt the eco-friendly protocol from , using 4,4’-trimethylenedipiperidine to replace volatile bases, improving safety and waste reduction .
- Efficiency : Microwave-assisted synthesis (e.g., ) reduces reaction time compared to traditional methods but may lack scalability .
Biological Activity
The compound 2-(3,4-Dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H20F N5O3
- Molecular Weight : 373.40 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it exhibits:
- Antitumor Activity : The compound has shown promising results in inhibiting tumor cell proliferation. It appears to disrupt tubulin polymerization, which is crucial for mitosis in cancer cells .
- Antiviral Effects : Some derivatives of triazolo-pyrimidines have demonstrated antiviral properties by interfering with viral replication processes .
- Anti-inflammatory Activity : Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation pathways .
Biological Activity Data
A summary of the biological activities observed for the compound and its derivatives is presented in the table below:
| Activity Type | IC50 Value (μM) | Reference |
|---|---|---|
| Antitumor (HCT-116) | 6.2 | |
| Antitumor (T47D) | 27.3 | |
| COX-2 Inhibition | 0.04 |
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the same class. For instance:
- Antitumor Activity : A study evaluated a series of triazolo-pyrimidine derivatives for their antitumor properties against various cancer cell lines. The results indicated that structural modifications significantly influenced their potency against cancer cells .
- Anti-inflammatory Effects : Another research focused on the anti-inflammatory effects of pyrimidine derivatives. The compounds were tested in vivo using carrageenan-induced paw edema models, demonstrating significant reductions in inflammatory responses compared to controls .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of triazolo-pyrimidines revealed that specific substitutions on the phenyl rings could enhance biological activity. For example, the introduction of electron-withdrawing groups improved antitumor efficacy while maintaining low toxicity profiles .
Q & A
Basic: What synthetic strategies optimize yield and purity for this compound?
Answer:
The compound can be synthesized via a three-component condensation reaction involving substituted aldehydes, acetoacetamide, and aminotriazole derivatives. Optimal conditions include:
- Catalyst/Solvent System : TMDP (trimethylamine-derived catalyst) in a water/ethanol mixture (1:1 v/v) enhances reaction efficiency, yielding 33–80% depending on substituent electronics .
- Substituent Effects : Electron-withdrawing groups (e.g., isopropoxy) improve yields (up to 80%), while electron-donating groups (e.g., dimethylamino) reduce yields (33%) due to steric or electronic hindrance .
- Purification : Recrystallization from ethanol/DMF (1:1) ensures high purity, as demonstrated in analogous triazolopyrimidine syntheses .
Basic: Which spectroscopic techniques are critical for structural characterization?
Answer:
- ¹H/¹³C NMR : Assign diastereotopic protons (e.g., SCH₂ groups at δ 4.23–4.16 ppm, AB coupling J = 13.4 Hz) and confirm regiochemistry via NH signals (δ 10.09–10.13 ppm) .
- HRMS : Validate molecular ions (e.g., [M+Na]⁺ at m/z 442.1697) with <3 ppm error .
- X-ray Crystallography : Resolve conformational ambiguities (e.g., tetrahedral geometry at the pyrimidine ring) using single-crystal data, as shown for related analogs .
Advanced: How do structural modifications influence biological activity?
Answer:
- Antibacterial SAR : Substituting the benzylthio group with hydrophobic moieties (e.g., 4-isopropylphenyl) enhances activity against Enterococcus faecium (MIC ≤2 µg/mL), while polar groups (e.g., dimethylamino) reduce potency due to reduced membrane permeability .
- Binding Affinity : Fluorophenyl and dimethoxyphenyl groups improve target engagement (e.g., mTOR inhibition) by enhancing π-π stacking and hydrophobic interactions, as seen in analogs with IC₅₀ values <100 nM .
- Metabolic Stability : Methyl groups at position 5 reduce oxidative metabolism, improving half-life in pharmacokinetic studies .
Advanced: How to resolve spectral contradictions in dihydrotriazolopyrimidine analogs?
Answer:
- Overlapping Signals : Use 2D NMR (COSY, HSQC) to differentiate NH protons (δ 6.96–7.13 ppm) from aromatic protons in crowded regions .
- Diastereomer Discrimination : Employ NOESY to confirm axial/equatorial orientations of substituents (e.g., CH(CH₃)₂ at δ 2.86 ppm) .
- Dynamic Effects : Variable-temperature NMR (e.g., 298–343 K) can reveal restricted rotation in SCH₂ groups, resolving AB quartets into singlets .
Basic: What purification methods are recommended post-synthesis?
Answer:
- Recrystallization : Use ethanol/DMF (1:1) for high-purity crystals, as applied to ethyl 5-amino-7-aryl derivatives .
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates regioisomers in triazolopyrimidines .
Advanced: What computational methods predict binding interactions?
Answer:
- Molecular Docking : Use X-ray structures (e.g., FcRn extracellular domain, PDB: 6EXZ) to model ligand-receptor interactions. For example, fluorophenyl groups form halogen bonds with Tyr₃₃ in FcRn .
- MD Simulations : Assess stability of the 4,7-dihydro ring conformation (Δt = 100 ns) to identify flexible regions impacting binding .
- QSAR Models : Correlate substituent hydrophobicity (ClogP) with antibacterial activity (R² >0.85) to prioritize analogs .
Advanced: How to apply Design of Experiments (DoE) in synthesis optimization?
Answer:
- Factor Screening : Use Plackett-Burman designs to test variables (e.g., catalyst loading, solvent ratio, temperature) and identify critical parameters (e.g., solvent polarity significantly impacts yield) .
- Response Surface Methodology (RSM) : Optimize reaction time (10–14 hours) and temperature (110–130°C) for maximum yield (>75%) in microwave-assisted syntheses .
- Statistical Validation : Confirm model robustness via ANOVA (p <0.05) and lack-of-fit tests (R² >0.90) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
